1-(3,4-Dimethylphenyl)-3-(2-methylpropanoyl)piperidin-2-one
Description
1-(3,4-Dimethylphenyl)-3-(2-methylpropanoyl)piperidin-2-one is a piperidin-2-one derivative featuring a 3,4-dimethylphenyl group at the 1-position and a 2-methylpropanoyl (isobutyryl) group at the 3-position.
Properties
Molecular Formula |
C17H23NO2 |
|---|---|
Molecular Weight |
273.37 g/mol |
IUPAC Name |
1-(3,4-dimethylphenyl)-3-(2-methylpropanoyl)piperidin-2-one |
InChI |
InChI=1S/C17H23NO2/c1-11(2)16(19)15-6-5-9-18(17(15)20)14-8-7-12(3)13(4)10-14/h7-8,10-11,15H,5-6,9H2,1-4H3 |
InChI Key |
RRDDXERVKQHTEX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CCCC(C2=O)C(=O)C(C)C)C |
Origin of Product |
United States |
Preparation Methods
Synthesis Overview
The synthesis of 1-(3,4-Dimethylphenyl)-3-(2-methylpropanoyl)piperidin-2-one typically involves multi-step organic reactions. These reactions require careful control of reaction conditions, such as temperature, solvent choice, and reaction time, to ensure high yield and purity. Analytical techniques like thin-layer chromatography and nuclear magnetic resonance spectroscopy are typically employed to monitor the progress of the reactions and confirm the structure of the final product.
Synthetic Approaches for Piperidone-Based Templates
Piperidones, including 4-piperidones, are important templates in synthesizing various compounds. A concise and high-yielding double aza-Michael reaction can be used as an atom-efficient method to access chiral 2-substituted 4-piperidone building blocks.
Table 1: Synthesis of 2-Substituted Racemic and Diastereomeric 4-Piperidones
| Entry | R | 8 (%) | 2 + 2′ (%) | Ratio d of 2: 2′ |
|---|---|---|---|---|
| 1 | Me | a (42) | a (37) | 1.1:1.0 |
| 2 | n-Pr | b (36) | b (27) | 1.4:1.0 |
| 3 | Ph | c (79) | c (63) | 2.6:1.0 |
| 4 | 4-ClC6H4 | d (84) | d (68) | 2.8:1.0 |
| 5 | 4-OMeC6H4 | e (84) | e (57) | 3.7:1.0 |
Reaction conditions for 8 (%): 7a–e, benzylamine, NaHCO3, CH3CN/H2O (3:1), 16 °C (40 min) → 95 °C, 1.5 h.
Reaction conditions for 2 + 2′ (%): 7a–e, S-α-phenylethylamine.
Synthesis of Donepezil Analogues
Diastereomeric methyl- and phenyl-substituted 4-piperidones can be used as building blocks in the synthesis of Donepezil analogues. These piperidones are subjected to a Wittig reaction using [(Ph3)PCH2OCH3]Cl and lithium diisopropylamide (LDA) to generate the corresponding methoxymethylene derivatives. Chromatographic separation of the two isomers allows for the determination of their stereochemistry due to distinct nuclear Overhauser effect (NOE) correlations in the isolated products.
General Procedure for Olefination
A general procedure for the synthesis of substituted propanals involves the use of a Schlenk tube charged with substituted iodobenzene, Pd(OAc)2, benzyltriethylammonium chloride, NaHCO3, and allyl alcohol in DMF. The reaction mixture is stirred at 50 °C for 5 h, followed by concentration and purification by flash chromatography on silica gel.
Further Elaboration on Synthesis
The synthesis of compounds with a piperidine core often involves multiple steps to introduce desired substituents. For instance, the synthesis of compounds with a 4-(2-aminoethyl)piperidine core involves several steps, as illustrated in Scheme 1 (though specific details may vary depending on the target molecule).
Analytical Methods
Analytical methods such as high-performance liquid chromatography (HPLC) and mass spectrometry are commonly used to determine the purity of the synthesized compounds and identify any degradation products. Nuclear magnetic resonance (NMR) spectroscopy is essential for confirming the molecular structure, as seen in the characterization of various propanal derivatives.
Chemical Reactions Analysis
1-(3,4-Dimethylphenyl)-3-(2-methylpropanoyl)piperidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using reagents like lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halogens or hydroxyl groups are introduced.
Hydrolysis: Acidic or basic hydrolysis can break down the compound into its constituent parts, such as the piperidine ring and the phenyl group.
Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to ensure optimal reaction rates.
Scientific Research Applications
1-(3,4-Dimethylphenyl)-3-(2-methylpropanoyl)piperidin-2-one has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(3,4-Dimethylphenyl)-3-(2-methylpropanoyl)piperidin-2-one involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various physiological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Research Implications
Further studies should explore its synthesis optimization (e.g., via palladium catalysis as in ) and comparative binding assays against serotonin or dopamine transporters .
Biological Activity
1-(3,4-Dimethylphenyl)-3-(2-methylpropanoyl)piperidin-2-one is a synthetic compound belonging to the class of piperidin-2-ones. Its molecular formula is C17H23NO2, with a molecular weight of 273.37 g/mol. The compound features a piperidin-2-one core substituted with a 3,4-dimethylphenyl group at the 1-position and a 2-methylpropanoyl group at the 3-position. Understanding its biological activity is critical for exploring its potential pharmaceutical applications.
Structural Characteristics
The unique structural components of this compound may influence its biological activity. The presence of the 3,4-dimethylphenyl group enhances lipophilicity, which is crucial for membrane permeability and interaction with biological targets. The 2-methylpropanoyl substituent may also play a role in modulating its pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | C17H23NO2 |
| Molecular Weight | 273.37 g/mol |
| CAS Number | 2059999-71-0 |
Biological Activity Overview
While specific biological data on 1-(3,4-Dimethylphenyl)-3-(2-methylpropanoyl)piperidin-2-one is limited, related compounds in the piperidin-2-one class have demonstrated various biological activities, including:
- Enzyme Inhibition : Many piperidin derivatives are known to inhibit enzymes such as tyrosinase and cyclooxygenase.
- Receptor Modulation : Some compounds have been explored for their ability to modulate neurotransmitter receptors.
- Anti-inflammatory Effects : Certain derivatives exhibit anti-inflammatory properties, making them candidates for treating inflammatory diseases.
Case Study 1: Enzyme Inhibition
A study on related piperidine derivatives showed that modifications in the structure significantly affected their inhibitory potency against tyrosinase, an enzyme involved in melanin production. The most potent compounds had structural features similar to those of 1-(3,4-Dimethylphenyl)-3-(2-methylpropanoyl)piperidin-2-one, suggesting potential for similar activity .
Case Study 2: Receptor Interaction
Research has indicated that certain piperidine derivatives interact with G-protein coupled receptors (GPCRs), which are crucial in pharmacology due to their role in signal transduction. Computational modeling techniques such as molecular docking have been employed to predict binding affinities and interactions with these receptors .
Potential Applications
Given its structural attributes, 1-(3,4-Dimethylphenyl)-3-(2-methylpropanoyl)piperidin-2-one may be explored for:
- Pharmaceutical Development : As a lead compound for developing new drugs targeting specific enzymes or receptors.
- Research on Neurotransmission : Investigating its effects on neurotransmitter systems could elucidate its potential as a therapeutic agent in neurological disorders.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
